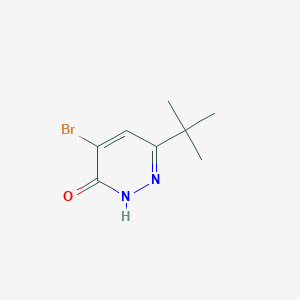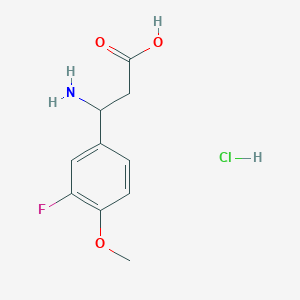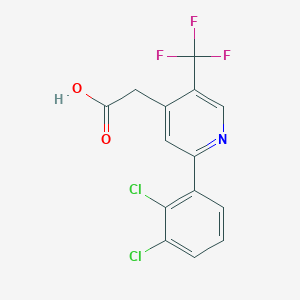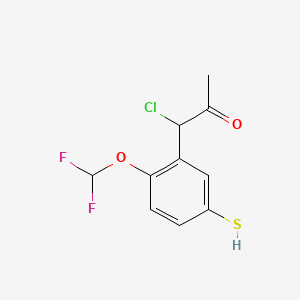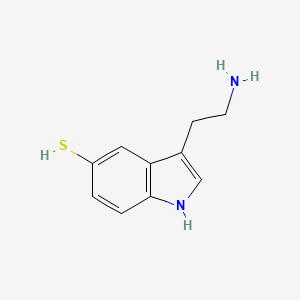
1H-Indole-5-thiol, 3-(2-aminoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-1H-indole-5-thiol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1H-indole-5-thiol typically involves the introduction of the aminoethyl and thiol groups onto the indole ring. One common method is the reaction of 2-(2-nitroethyl)indole with thiourea, followed by reduction to yield the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods
Industrial production of 3-(2-Aminoethyl)-1H-indole-5-thiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)-1H-indole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are common.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
3-(2-Aminoethyl)-1H-indole-5-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5-thiol involves its interaction with various molecular targets. The aminoethyl group allows it to mimic neurotransmitters like serotonin, binding to serotonin receptors and influencing neurotransmission. The thiol group can participate in redox reactions, contributing to its antioxidant properties. These interactions can modulate various biological pathways, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl group but lacking the thiol group.
Serotonin: A neurotransmitter with a hydroxyl group instead of a thiol group.
Melatonin: A hormone with a methoxy group instead of a thiol group.
Uniqueness
3-(2-Aminoethyl)-1H-indole-5-thiol is unique due to the presence of both the aminoethyl and thiol groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1078-01-9 |
|---|---|
Formule moléculaire |
C10H12N2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-1H-indole-5-thiol |
InChI |
InChI=1S/C10H12N2S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2 |
Clé InChI |
IUQLRJYCXCDFAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S)C(=CN2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


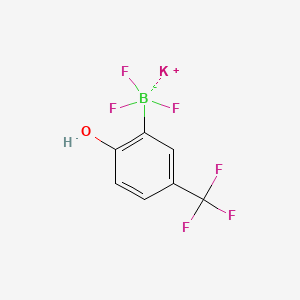
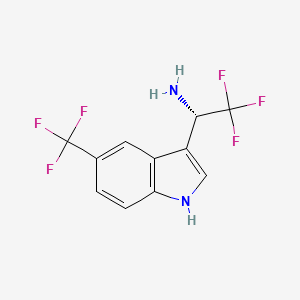
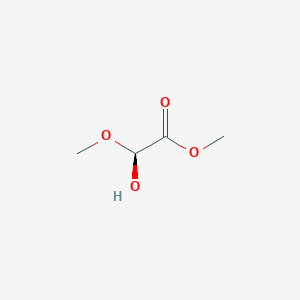

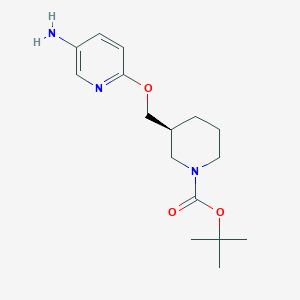

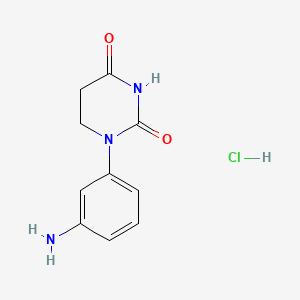
![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)
